2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a compound that has garnered significant interest in the field of medicinal chemistry due to its promising therapeutic potential. This compound features a unique structure that combines a furan ring, a pyridazine ring, and a nitrophenyl group, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as maleic anhydride, under reflux conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as furfural, in the presence of an acid catalyst.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the pyridazine-furan intermediate with a thiol compound under basic conditions.
Acetylation and Nitration: The final step involves acetylation of the intermediate compound followed by nitration to introduce the nitrophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- **2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-aminophenyl)acetamide
- **2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- **2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
Uniqueness
The uniqueness of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide lies in its combination of a furan ring, a pyridazine ring, and a nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c21-15(17-11-3-5-12(6-4-11)20(22)23)10-25-16-8-7-13(18-19-16)14-2-1-9-24-14/h1-9H,10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTTVISNZZMWRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.